![molecular formula C11H19Cl B13190918 ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13190918.png)
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane is an organic compound with the molecular formula C₁₁H₁₉Cl It is a cycloalkane derivative, characterized by the presence of a chloromethyl group attached to a cyclobutyl ring, which is further connected to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane typically involves the chloromethylation of cyclobutylmethylcyclopentane. This can be achieved through the reaction of cyclobutylmethylcyclopentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutylmethylcyclopentanes with various functional groups.
Oxidation Reactions: Products include cyclobutylmethylcyclopentanols or cyclobutylmethylcyclopentanoic acids.
Reduction Reactions: The major product is cyclobutylmethylcyclopentane.
Scientific Research Applications
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, modifying the function of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethylcyclopentane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cyclopentylmethylcyclobutane: Similar structure but with different ring sizes, affecting its chemical properties.
Chloromethylcyclopentane: Contains a single ring, making it structurally simpler.
Uniqueness
([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane is unique due to the presence of both cyclobutyl and cyclopentane rings, along with a reactive chloromethyl group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C11H19Cl |
|---|---|
Molecular Weight |
186.72 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclobutyl]methylcyclopentane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-9H2 |
InChI Key |
DQBLACGAIPLLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


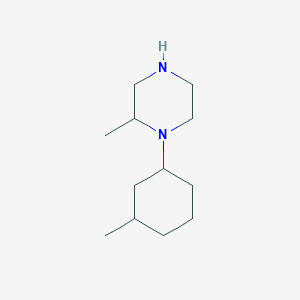
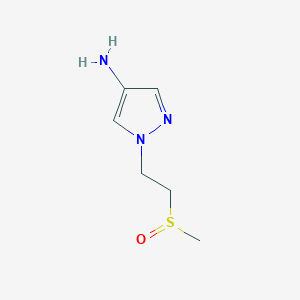
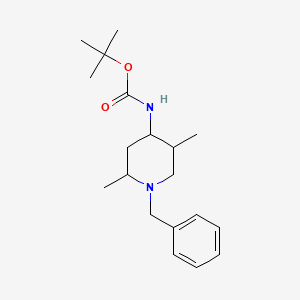
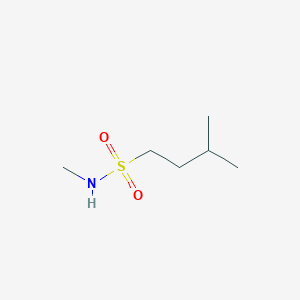



![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
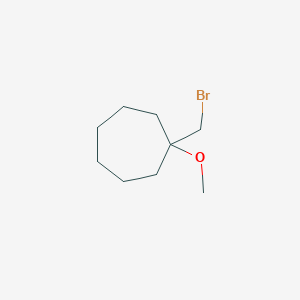
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)

